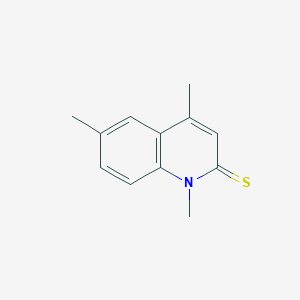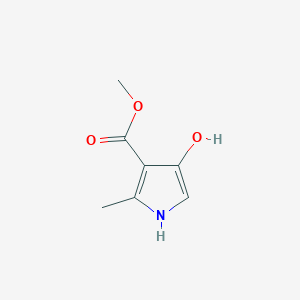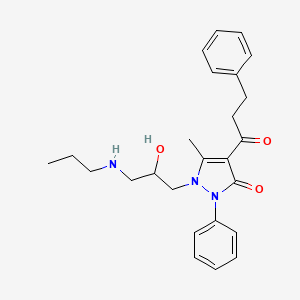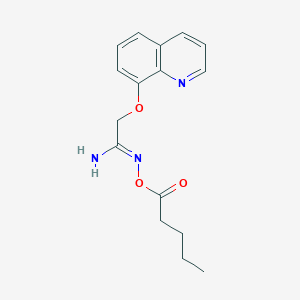
1,3-Bis(diphenylphosphino)propane hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(diphenylphosphino)propane hydrate is an organophosphorus compound with the chemical formula C27H26P2·H2O. It is a white solid that is soluble in organic solvents and slightly air-sensitive. This compound is classified as a diphosphine ligand, commonly used in coordination chemistry and homogeneous catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(diphenylphosphino)propane hydrate can be synthesized through several methods. One common method involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane: [ 2 \text{Ph}_2\text{PLi} + \text{Cl(CH}_2)_3\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 2 \text{LiCl} ] Another method involves metal-halogen exchange followed by metathesis: [ \text{Br(CH}_2)_3\text{Br} + 2 \text{tBuLi} \rightarrow \text{Li(CH}_2)_3\text{Li} + 2 \text{tBuBr} ] [ \text{Li(CH}_2)_3\text{Li} + 2 \text{PCl}_3 \rightarrow \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 2 \text{LiCl} ] [ \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 4 \text{PhLi} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 4 \text{LiCl} ]
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes. The reactions are carried out under controlled conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(diphenylphosphino)propane hydrate undergoes various types of reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Participates in substitution reactions with halides.
Common Reagents and Conditions
Coordination Reactions: Typically involve transition metal salts such as nickel(II) chloride or palladium(II) chloride.
Oxidation: Common oxidizing agents include hydrogen peroxide or oxygen.
Substitution: Reagents such as alkyl halides or aryl halides are used.
Major Products
Coordination Reactions: Complexes such as dichloro(1,3-bis(diphenylphosphino)propane)nickel.
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives
Scientific Research Applications
1,3-Bis(diphenylphosphino)propane hydrate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It forms complexes with transition metals, which are used in various catalytic reactions such as Kumada coupling, Suzuki-Miyaura coupling, and Heck reactions.
Biology: Employed in the synthesis of biologically active metal coordination complexes.
Medicine: Investigated for its potential use in drug development and as a component in therapeutic agents.
Industry: Used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Bis(diphenylphosphino)propane hydrate involves its ability to act as a bidentate ligand, forming stable complexes with transition metals. These complexes facilitate various catalytic reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (dppe): Another diphosphine ligand with a shorter carbon chain.
1,4-Bis(diphenylphosphino)butane (dppb): A diphosphine ligand with a longer carbon chain.
Triphenylphosphine (PPh3): A monophosphine ligand commonly used in coordination chemistry.
Uniqueness
1,3-Bis(diphenylphosphino)propane hydrate is unique due to its specific bite angle and ability to form six-membered chelate rings with transition metals. This property makes it particularly effective in controlling regioselectivity and enhancing the stability of metal complexes in catalytic reactions .
Properties
Molecular Formula |
C27H28OP2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-diphenylphosphanylpropyl(diphenyl)phosphane;hydrate |
InChI |
InChI=1S/C27H26P2.H2O/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h1-12,14-21H,13,22-23H2;1H2 |
InChI Key |
DQKTTYZPPBEGPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[1-(5-Propylfuran-2-yl)ethyl]cyclohexan-1-one](/img/structure/B12883703.png)

![4-Chlorobenzo[d]oxazole-2-carbaldehyde](/img/structure/B12883723.png)



![3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboximidamide](/img/structure/B12883748.png)


